![molecular formula C22H19NO3 B4695188 ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)
ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate
Overview
Description
Ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate, also known as BPABA, is a chemical compound that belongs to the family of benzoic acid derivatives. BPABA has been extensively studied due to its potential applications in the field of organic chemistry, pharmaceuticals, and material science.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate is not well understood. However, studies have suggested that ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives may act as inhibitors of certain enzymes involved in the inflammatory response and cancer cell proliferation. ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate has also been reported to interact with DNA, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives have been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate may have anti-inflammatory, anti-cancer, and anti-bacterial activities. ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate has also been reported to induce apoptosis, or programmed cell death, in cancer cells. However, the exact mechanism of these effects is not well understood.
Advantages and Limitations for Lab Experiments
Ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate is a relatively simple molecule that can be easily synthesized in the laboratory. ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate derivatives have a wide range of potential applications in pharmaceuticals and material science. However, the synthesis of ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives can be challenging, and the purity of the final product can be difficult to achieve. Additionally, the exact mechanism of action of ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives is not well understood, which can limit their use in certain applications.
Future Directions
Future research on ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives should focus on elucidating their mechanism of action and identifying their molecular targets. Additionally, the development of new synthetic methods for ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives could lead to the discovery of new applications in pharmaceuticals and material science. Finally, the development of new analytical techniques for the detection and quantification of ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate and its derivatives could facilitate their use in biological and environmental studies.
Scientific Research Applications
Ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate has been used as a building block for the synthesis of various organic molecules with potential applications in pharmaceuticals and material science. ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate derivatives have been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate has also been used as a probe molecule for the study of protein-ligand interactions and enzyme kinetics.
properties
IUPAC Name |
ethyl 3-[(4-phenylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-26-22(25)19-9-6-10-20(15-19)23-21(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDUMDFSWHIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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